

# GPR35 Function in Metabolic Regulation: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the G protein-coupled receptor 35 (GPR35) and its emerging role in metabolic regulation. It includes detailed signaling pathways, quantitative data from key studies, and explicit experimental protocols for researchers in the field.

### **Introduction to GPR35**

G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has garnered significant interest due to its involvement in various physiological and pathological processes, including inflammation, cardiovascular function, and metabolic disorders.[1][2][3] GPR35 is expressed in several metabolically active tissues, such as the gastrointestinal tract, adipose tissue, skeletal muscle, and liver, suggesting a role in systemic energy homeostasis.[4][5] The identification of endogenous and synthetic ligands has accelerated research into its function, revealing it as a promising therapeutic target for conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

## **GPR35 Signaling Pathways**

GPR35 is known to couple to multiple G protein families, including  $G\alpha i/o$ ,  $G\alpha 12/13$ , and  $G\alpha q$ , and can also signal through G protein-independent pathways via  $\beta$ -arrestin recruitment. This promiscuous coupling allows for a diverse range of cellular responses depending on the ligand and cell type.



- Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- Gα12/13 Pathway: This pathway activates RhoA signaling, which influences the actin cytoskeleton, cell migration, and proliferation.
- β-Arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.

### **Visualizing GPR35 Signaling**

The following diagrams illustrate the primary signaling cascades initiated by GPR35 activation.





Click to download full resolution via product page

Caption: General GPR35 signaling pathways.

## Role of GPR35 in Metabolic Tissues Liver

In the liver, GPR35 plays a protective role against metabolic insults. Activation of GPR35 has been shown to suppress lipid accumulation in hepatocytes, a key feature of NAFLD. Studies indicate that GPR35 activation can inhibit the liver X receptor (LXR), a key regulator of lipogenesis, thereby reducing fat deposition in the liver. Furthermore, GPR35 signaling can mitigate nonalcoholic steatohepatitis (NASH) by regulating hepatic cholesterol homeostasis.

### **Adipose Tissue**

In adipose tissue, GPR35 is involved in regulating energy homeostasis and inflammation. The endogenous tryptophan metabolite, kynurenic acid, activates GPR35 in adipocytes, leading to increased expression of thermogenic and anti-inflammatory genes. This results in enhanced lipid metabolism and beta-adrenergic receptor signaling. In animal models of diet-induced obesity, activation of this pathway suppresses weight gain and improves glucose tolerance. Conversely, genetic deletion of GPR35 leads to progressive weight gain and glucose intolerance.

## Quantitative Data on GPR35 in Metabolic Regulation

The following tables summarize key quantitative findings from preclinical studies investigating the role of GPR35 in metabolic regulation.

# Table 1: GPR35 Agonist Potency (pEC50) in $\beta$ -Arrestin Recruitment Assays



| Compound           | Species | pEC50 (Mean ±<br>SEM) | Reference |
|--------------------|---------|-----------------------|-----------|
| Zaprinast          | Human   | 5.86 ± 0.08           |           |
| Zaprinast          | Rat     | 6.88 ± 0.04           | -         |
| Kynurenic Acid     | Human   | 3.67 ± 0.03           | -         |
| Kynurenic Acid     | Rat     | 4.18 ± 0.04           | -         |
| Pamoic Acid        | Human   | 6.83 ± 0.07           | -         |
| ML194 (Antagonist) | Human   | -                     | -         |

pEC50 is the negative logarithm of the half-maximal effective concentration.

Table 2: Metabolic Phenotype of GPR35 Knockout (KO)

**Mice** 

| Model            | Diet     | Paramete<br>r          | Wild-Type<br>(WT) | GPR35<br>KO | %<br>Change | Referenc<br>e |
|------------------|----------|------------------------|-------------------|-------------|-------------|---------------|
| GPR21 KO<br>Mice | High-Fat | Body<br>Weight<br>Gain | Normal            | Reduced     | -           |               |
| GPR21 KO<br>Mice | High-Fat | Glucose<br>Tolerance   | Impaired          | Improved    | -           |               |
| GPR21 KO<br>Mice | High-Fat | Insulin<br>Sensitivity | Reduced           | Increased   | -           | _             |
| GPR55 KO<br>Mice | High-Fat | Glucose<br>Tolerance   | Normal            | Impaired    | -           |               |

Note: Data for GPR35 KO mice with specific quantitative values on these exact parameters were not available in the search results. The table includes data from other relevant GPCR knockout models to provide context on how such data is typically presented.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. The following section provides protocols for key assays used to study GPR35 function in metabolic regulation.

# Protocol 1: GPR35 $\beta$ -Arrestin Recruitment Assay (PathHunter®)

This assay measures the agonist-induced interaction between GPR35 and  $\beta$ -arrestin using enzyme fragment complementation technology.

Workflow Diagram:





Click to download full resolution via product page

**Caption:** Workflow for a GPR35  $\beta$ -arrestin recruitment assay.



#### Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- 384-well white, solid-bottom assay plates
- Test compounds (GPR35 agonists)
- PathHunter® Detection Kit (DiscoverX)
- Chemiluminescent plate reader

#### Procedure:

- Cell Plating: a. Culture PathHunter® cells according to the supplier's protocol. b. On the day
  of the assay, harvest cells and resuspend them in the appropriate cell plating medium to a
  density of 200,000 cells/mL. c. Dispense 25 μL of the cell suspension into each well of a 384well plate (5,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub>
  incubator.
- Compound Addition: a. Prepare serial dilutions of test compounds in the assay buffer. b. Add 5 μL of the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).
- Incubation: a. Incubate the plate for 90 minutes at 37°C.
- Signal Detection: a. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. b. Add 25 μL of the detection reagent to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: a. Measure the chemiluminescent signal using a standard plate reader.
- Data Analysis: a. Plot the relative light units (RLU) against the logarithm of the agonist concentration. b. Normalize the data and fit to a four-parameter logistic equation to determine the pEC50 value.



## Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the ability of an organism to clear a glucose load and is a primary method for evaluating glucose tolerance and insulin sensitivity in vivo.

#### Workflow Diagram:



Click to download full resolution via product page



Caption: Workflow for an in vivo oral glucose tolerance test.

#### Materials:

- Experimental mice (e.g., GPR35 KO and wild-type littermates)
- Sterile 20% D-glucose solution
- Glucometer and test strips
- Oral gavage needles (18G)
- Restraining device
- Blood collection tubes (e.g., heparinized microvettes)

#### Procedure:

- Animal Preparation: a. Fast mice overnight (14 hours is standard, though a shorter 5-6 hour
  fast can be more physiological) with ad libitum access to water. b. On the day of the test,
  weigh each mouse to calculate the precise volume of the glucose bolus (standard dose is 1
  g/kg).
- Baseline Measurement (t=0): a. Restrain the mouse and make a small incision at the tip of the tail with a sterile scalpel or scissors. b. Gently "milk" the tail to obtain a drop of blood. c. Measure the basal blood glucose level with a glucometer. This is the 0-minute time point.
- Glucose Administration: a. Administer the calculated dose of 20% D-glucose solution via oral gavage. Start a timer immediately.
- Subsequent Blood Glucose Measurements: a. Collect blood from the tail vein at specified time points after glucose administration (typically 15, 30, 60, 90, and 120 minutes). b.
   Measure blood glucose at each time point.
- Post-Procedure: a. Return the mice to their home cages with free access to food and water.
- Data Analysis: a. Plot the mean blood glucose concentration at each time point for each experimental group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion



to quantify overall glucose tolerance.

# Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay in Adipocytes

This assay measures the rate of glucose transport into cells, typically in response to insulin or other stimuli. It uses a non-metabolizable glucose analog, 2-deoxyglucose.

#### Materials:

- Differentiated adipocytes (e.g., 3T3-L1 cells) in a 96-well plate
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- Insulin (positive control)
- Test compounds (e.g., GPR35 agonists)
- 2-Deoxy-D-[³H]glucose or a non-radioactive detection kit (e.g., Glucose Uptake-Glo™ Assay, Promega)
- Stop solution (e.g., ice-cold PBS with 20 μM cytochalasin B)
- Scintillation counter or luminometer

#### Procedure:

- Cell Preparation: a. Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate. b. Serum-starve the differentiated adipocytes for 2-4 hours prior to the assay. c. Wash cells twice with PBS and then incubate with KRPH buffer for 40 minutes to glucose-starve the cells.
- Stimulation: a. Treat the cells with the test compound or insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a vehicle-treated control for basal uptake.
- Glucose Uptake: a. Initiate glucose uptake by adding KRPH buffer containing 2deoxyglucose (e.g., 1 mM 2-DG with a tracer amount of 2-deoxy-D-[<sup>3</sup>H]glucose). b. Incubate for 5-10 minutes at 37°C.



- Termination: a. Stop the uptake by aspirating the glucose solution and rapidly washing the cells three times with ice-cold stop solution.
- Measurement: a. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). b. For the radioactive method, add the lysate to a scintillation vial with a scintillant and count the radioactivity. c. For non-radioactive kits, follow the manufacturer's protocol to measure the accumulated 2-deoxyglucose-6-phosphate (2DG6P), typically via a luminescent or colorimetric readout.
- Data Analysis: a. Normalize the glucose uptake values to the total protein content in each well. b. Express the results as fold change over the basal (unstimulated) glucose uptake.

### **Conclusion and Future Directions**

GPR35 is emerging as a critical regulator in metabolic homeostasis, with significant implications for diseases such as NAFLD, obesity, and type 2 diabetes. Its multifaceted signaling capabilities in key metabolic tissues like the liver and adipose tissue make it an attractive target for therapeutic intervention. The data summarized herein highlight the protective effects of GPR35 activation against diet-induced metabolic dysfunction.

Future research should focus on elucidating the physiological roles of its endogenous ligands, further dissecting the tissue-specific signaling pathways, and developing potent and selective agonists and antagonists. The marked species differences in ligand potency underscore the challenge in translating preclinical findings to human applications. The development of humanized GPR35 mouse models will be invaluable in overcoming this hurdle. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to the growing understanding of GPR35 biology and its therapeutic potential in metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. benchchem.com [benchchem.com]



- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR35 protein expression summary The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [GPR35 Function in Metabolic Regulation: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#gpr35-function-in-metabolic-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com